molecular formula C16H21N7O2 B2914291 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide CAS No. 2034550-70-2

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide

Cat. No.: B2914291
CAS No.: 2034550-70-2
M. Wt: 343.391
InChI Key: AJQZJFVSOJYHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a high-purity chemical compound intended for research use. With the molecular formula C18H24N8O2, this molecule features a 1,3,5-triazine core that is strategically substituted with dimethylamino and morpholino groups, a common motif in compounds used for chemical synthesis and pharmaceutical research . The structure includes a picolinamide moiety linked via a methylene group, suggesting potential as a building block in medicinal chemistry or as a ligand in catalyst development. Researchers can explore its applications in developing novel synthetic methodologies, given the reactivity of the triazine ring . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-5-3-4-6-17-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQZJFVSOJYHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide typically involves multi-step reactions, starting from readily available precursors. A common synthetic route involves the reaction of 2-chloromethyl-4-(dimethylamino)-6-morpholino-1,3,5-triazine with picolinamide under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at ambient to slightly elevated temperatures, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized for cost-efficiency and yield. Continuous flow synthesis methods are often employed, where the reagents are fed through a series of reactors under controlled conditions, minimizing by-products and ensuring consistent quality. Automation and in-line monitoring of reaction parameters enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under controlled conditions to yield N-oxide derivatives.

  • Reduction: : May undergo reduction reactions, typically under hydrogenation conditions, affecting the triazine ring or the dimethylamino group.

  • Substitution: : Exhibits reactivity towards nucleophilic substitution due to the electrophilic nature of the triazine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) are utilized.

  • Substitution: : Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

  • Oxidation often leads to the formation of N-oxide derivatives.

  • Reduction typically yields demethylated or ring-reduced products.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide finds applications across multiple scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Acts as a probe for studying enzymatic functions and interactions due to its bioactive nature.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

  • Industry: : Utilized in the development of advanced materials and catalytic systems.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves:

  • Inhibition of enzyme activity: : Binding to the active site or allosteric sites of enzymes, leading to altered catalytic activity.

  • Receptor modulation: : Interaction with cellular receptors, influencing signal transduction pathways and cellular responses. The triazine moiety is particularly significant in mediating these interactions due to its ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents at Triazine Positions Additional Functional Groups Key Applications/Activities Reference
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide 4-(N,N-dimethylamino), 6-morpholino Picolinamide via methylene bridge Not explicitly stated; likely anticancer/kinase inhibition (inferred from H10/H11 analogues)
(E)-N-(3-((4-(5-((Dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)but-2-enamide (H10) 6-morpholino, 4-(thiophene-dimethylamino) Acrylamide moiety Antitumor activity (EGFR inhibition)
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine 4-chloro, 6-morpholino N,N-diethylamino Intermediate for agrochemicals/pharmaceuticals
Metsulfuron methyl ester 4-methoxy, 6-methyl Sulfonylurea bridge Herbicidal activity (ALS inhibitor)
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Morpholino at pyrimidine core Piperazine-methanesulfonyl Kinase inhibition (anticancer)

Key Observations:

Substituent Diversity and Bioactivity: The dimethylamino-morpholino-picolinamide compound shares structural similarities with antitumor agents like H10, which also feature morpholino-triazine cores but incorporate thiophene and acrylamide groups for enhanced EGFR binding . Metsulfuron methyl ester exemplifies how triazine derivatives with sulfonylurea bridges and methoxy/methyl groups are repurposed for herbicidal applications, contrasting with the pharmaceutical focus of morpholino-triazines .

Synthetic Complexity: The introduction of picolinamide requires precise coupling steps, as seen in intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide (), whereas chloro-morpholino-triazines (e.g., 2f) are synthesized via simpler nucleophilic substitutions .

Spectroscopic Trends: $^1$H NMR signals for morpholino protons (δ 3.5–3.7 ppm) and dimethylamino groups (δ 2.2–3.0 ppm) are consistent across analogues, but picolinamide derivatives show distinct aromatic proton shifts (δ 7.0–9.6 ppm) due to conjugation .

Table 2: Activity Data for Select Analogues

Compound Target/Application IC$_{50}$/Potency Key Findings Reference
H10 EGFR kinase IC$_{50}$ = 12 nM Strong antitumor activity in vitro; acrylamide moiety enables covalent EGFR binding
H11 EGFR kinase IC$_{50}$ = 8 nM Higher potency than H10 due to methylbutenamide substitution
Metsulfuron methyl Acetolactate synthase (ALS) EC$_{50}$ = 0.1 µg/mL Broad-spectrum herbicide; triazine core critical for enzyme inhibition

Insights:

  • The picolinamide-triazine compound’s lack of explicit activity data necessitates extrapolation from analogues like H10/H11 , where substituents such as acrylamide or thiophene enhance kinase affinity.
  • Morpholino groups improve solubility and metabolic stability, as evidenced by the pharmacokinetic superiority of morpholino-triazines over non-morpholino counterparts .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazine core with various functional groups that enhance its biological interactions. The key structural components include:

  • Triazine Ring : Provides a stable framework for biological activity.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Dimethylamino Group : Imparts potential for interaction with various biological targets.

The molecular formula is C15H21N7O3C_{15}H_{21}N_7O_3 with a molecular weight of approximately 347.37 g/mol .

Enzyme Inhibition

Preliminary studies indicate that this compound acts as a potential enzyme inhibitor. It may interfere with critical cellular processes necessary for cancer cell survival and proliferation by binding to specific enzymes or receptors .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits key enzymes involved in cancer metabolism.
Anticancer Activity Targets cancer cells by disrupting survival pathways.
Neuroprotective Effects Potential to protect neurons from damage.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting cell growth and inducing apoptosis .

In vitro studies have highlighted its action on the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . This pathway's inhibition suggests that the compound could be a valuable candidate for further development in cancer therapy.

Case Study 1: In Vitro Efficacy

A study evaluated the compound's efficacy against several human cancer cell lines, including glioblastoma and pancreatic adenocarcinoma. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity .

Another investigation focused on the mechanism of action of similar morpholino-triazine derivatives. It was found that these compounds could effectively inhibit tumor growth in xenograft models when administered intravenously, reinforcing the potential therapeutic applications of this compound .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its binding affinity to biological targets compared to simpler analogs. The presence of both triazine and morpholine structures allows for diverse interactions with enzymes and receptors involved in disease processes.

Table 2: Structure-Activity Relationship Overview

Compound FeatureBiological Activity
Triazine CoreAnticancer activity
Morpholine SubstituentIncreased solubility
Dimethylamino GroupEnhanced receptor binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.